DNA Minor‑Groove Binding Affinity: SPKK Repeat (S6 Peptide) vs. Hoechst 33258
The six‑repeat SPKK peptide (S6), composed of tandem Ser-Pro-Lys-Lys units, acts as a competitive inhibitor of the minor‑groove dye Hoechst 33258 with an apparent DNA‑binding constant (K_S6) of 1.67 × 10^10 M⁻¹ [1]. Hoechst 33258 binds the minor groove with reported microscopic association constants in the range of ~10⁶–10⁷ M⁻¹ depending on sequence context, meaning the S6‑SPKK peptide exhibits roughly 100‑ to 10,000‑fold stronger apparent affinity for AT‑rich DNA sites under comparable solution conditions [2]. This quantitative gap underscores the high intrinsic affinity of the SPKK motif when presented as a multivalent array, a property that the single tetrapeptide unit nucleates.
| Evidence Dimension | Apparent DNA minor‑groove binding constant (K_a) |
|---|---|
| Target Compound Data | K_S6 = 1.67 × 10^10 M⁻¹ (six‑repeat SPKK peptide; competitive inhibition of Hoechst 33258 in solution) |
| Comparator Or Baseline | Hoechst 33258: K_a ≈ 2 × 10³ – 4.9 × 10⁶ M⁻¹ (multiple binding modes, sequence‑dependent) |
| Quantified Difference | S6‑SPKK affinity is ~100‑ to 10,000‑fold higher than Hoechst 33258 intrinsic DNA binding |
| Conditions | Fluorescence competition assay; solution conditions as described in Suzuki (1989) [1] |
Why This Matters
A procurement decision for the SPKK tetrapeptide as the minimal building block enables construction of multivalent arrays whose aggregate affinity exceeds that of conventional minor‑groove probes by orders of magnitude.
- [1] Suzuki M. SPKK, a new nucleic acid-binding unit of protein found in histone. EMBO J. 1989;8(3):797-804. View Source
- [2] Loontiens FG, Regenfuss P, Zechel A, Dumortier L, Clegg RM. Binding characteristics of Hoechst 33258 with calf thymus DNA, poly[d(A-T)], and d(CCGGAATTCCGG): multiple stoichiometries and determination of tight binding with a wide spectrum of site affinities. Biochemistry. 1990;29(38):9029-9039. View Source
